

Rufloxacin hydrochloride discovery and development history

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Compound of Interest

Compound Name: *Rufloxacin hydrochloride*

Cat. No.: *B1680271*

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Rufloxacin Hydrochloride: A Comprehensive Technical Guide

An In-depth Examination of the Discovery, Development, and Scientific Foundation of a Fluoroquinolone Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufloxacin hydrochloride is a synthetic, broad-spectrum fluoroquinolone antibiotic. This document provides a detailed technical overview of its discovery, development, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical evaluation. The information is intended for researchers, scientists, and professionals involved in drug development and infectious disease research.

Discovery and Development History

Rufloxacin, with the chemical name 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, emerged from research programs aimed at modifying the quinolone structure to improve antibacterial activity and pharmacokinetic profiles. The development of fluoroquinolones, originating from the discovery of nalidixic acid in

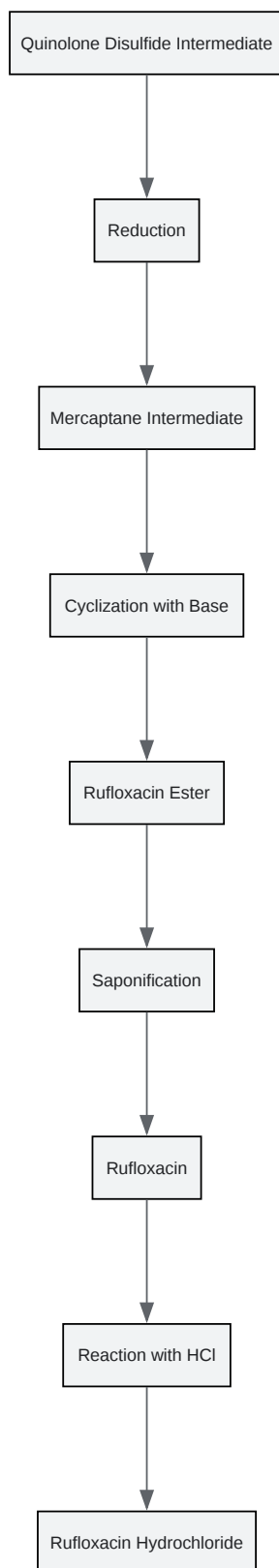
1962, represented a significant advancement in antibacterial therapy. Rufloxacin was synthesized as a tricyclic fluoroquinolone, a structural modification that influences its spectrum of activity and disposition in the body.

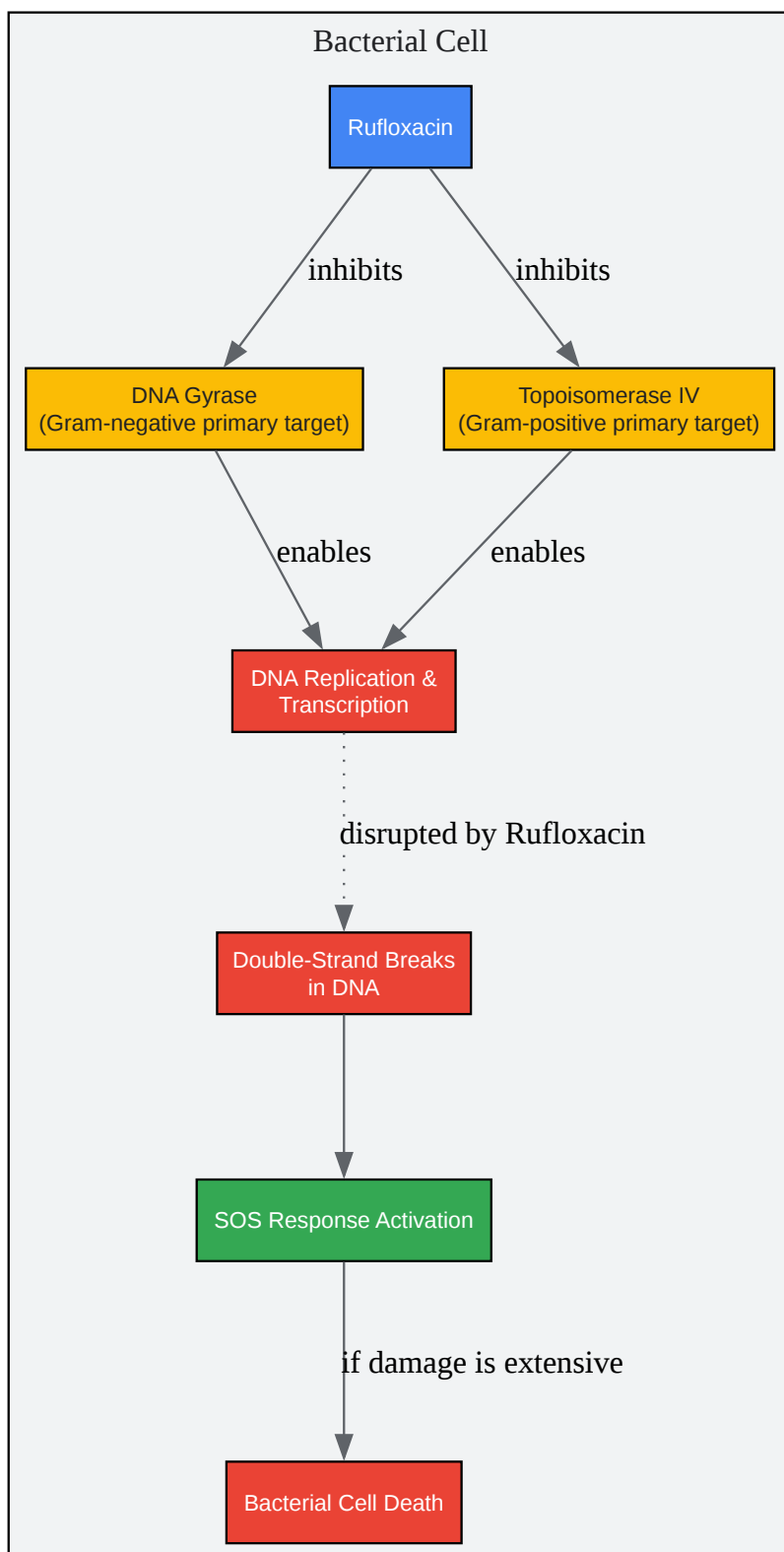
While rufloxacin has been marketed under trade names such as Monos, Ruflox, and Uroflox, its global regulatory approval has been limited. It has been approved for use in Italy for the treatment of acute uncomplicated cystitis and respiratory tract infections when other treatment options are not suitable. However, it has not received approval from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA), who have issued restrictions on the use of fluoroquinolones due to the risk of serious side effects.

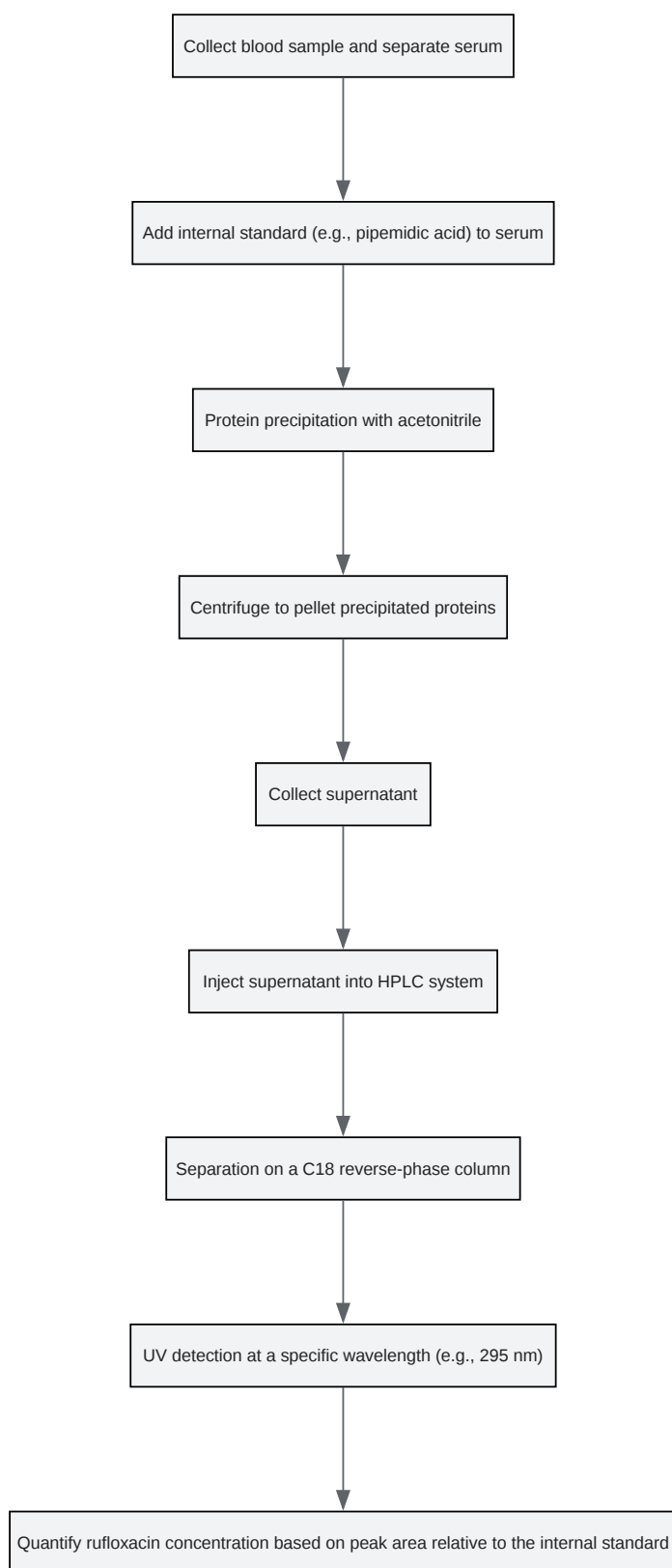
Synthesis of Rufloxacin Hydrochloride

The synthesis of **rufloxacin hydrochloride** involves a multi-step process. While specific, detailed laboratory-scale protocols are proprietary or not widely published, the general synthetic pathway can be outlined based on patent literature. The process typically begins with the construction of the core quinolone disulfide structure, followed by reduction, cyclization, and saponification to yield the final rufloxacin molecule, which is then converted to its hydrochloride salt.

A general workflow for the synthesis is as follows:







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